Ethyl 3-(2-ethoxyanilino)but-2-enoate
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Overview
Description
Ethyl 3-(2-ethoxyanilino)but-2-enoate: is an organic compound with the molecular formula C14H19NO3 It is an ester derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-ethoxyanilino)but-2-enoate typically involves the esterification of butenoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
-
Esterification Reaction:
- Reactants: Butenoic acid, ethanol
- Catalyst: Concentrated sulfuric acid
- Conditions: Reflux for several hours
- Product: Ethyl butenoate
-
Amination Reaction:
- Reactants: Ethyl butenoate, 2-ethoxyaniline
- Catalyst: Base (e.g., sodium hydroxide)
- Conditions: Room temperature, stirring
- Product: this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents
- Products: Corresponding alcohols
-
Substitution:
- Reagents: Halogens (e.g., chlorine, bromine)
- Conditions: Room temperature, solvent (e.g., dichloromethane)
- Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in dichloromethane
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated esters
Scientific Research Applications
Ethyl 3-(2-ethoxyanilino)but-2-enoate has several applications in scientific research, including:
-
Chemistry:
- Used as a building block in organic synthesis
- Intermediate in the synthesis of complex molecules
-
Biology:
- Studied for its potential biological activity
- Used in the development of bioactive compounds
-
Medicine:
- Investigated for its potential pharmacological properties
- Used in the synthesis of drug candidates
-
Industry:
- Used in the production of specialty chemicals
- Intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where the ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptor sites, modulating their activity
Pathways: Involvement in metabolic pathways, affecting cellular processes
Comparison with Similar Compounds
Ethyl 3-(2-ethoxyanilino)but-2-enoate can be compared with other similar compounds, such as:
-
Ethyl butenoate:
- Similar structure but lacks the aniline moiety
- Used as a flavoring agent and in organic synthesis
-
Ethyl 2-butenoate:
- Similar ester functionality but different substitution pattern
- Used in the synthesis of pharmaceuticals and agrochemicals
-
Ethyl 3-ethoxybut-2-enoate:
- Similar ester functionality with an ethoxy group
- Used in the synthesis of fine chemicals
Biological Activity
Ethyl 3-(2-ethoxyanilino)but-2-enoate is an organic compound with a molecular formula of C14H19NO3. It has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Molecular Characteristics:
Property | Value |
---|---|
CAS Number | 920312-66-9 |
Molecular Formula | C14H19NO3 |
Molecular Weight | 249.30 g/mol |
IUPAC Name | This compound |
InChI Key | JGBJPHLJVLXBAY-UHFFFAOYSA-N |
The compound features an ethoxy group attached to an aniline moiety, which contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth at certain concentrations.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes. For example, it may act as a competitive inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. This inhibition can alter cellular processes, potentially leading to therapeutic effects.
The mechanism of action for this compound involves:
- Nucleophilic Addition Reactions: The ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules.
- Enzyme Interaction: It can bind to specific enzymes and receptors, modulating their activity and affecting metabolic pathways.
- Covalent Bond Formation: The compound may form covalent bonds with biological macromolecules, altering their function.
Case Studies
- Antimicrobial Efficacy Study: A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by 75% compared to control groups.
- Cancer Cell Line Testing: In a series of assays using breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis markers, indicating potential for anticancer applications.
Properties
CAS No. |
920312-66-9 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-4-17-13-9-7-6-8-12(13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3 |
InChI Key |
JGBJPHLJVLXBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OCC)C |
Origin of Product |
United States |
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